Cas no 1004192-92-0 (1-(3,5-dimethyl-1H-pyrazol-1-yl)methyl-1H-pyrazole-3-carbohydrazide)
1-(3,5-dimethyl-1H-pyrazol-1-yl)methyl-1H-pyrazole-3-carbohydrazide Chemical and Physical Properties
Names and Identifiers
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- 1-((3,5-Dimethyl-1H-pyrazol-1-yl)methyl)-1H-pyrazole-3-carbohydrazide
- 1-(3,5-dimethyl-1H-pyrazol-1-yl)methyl-1H-pyrazole-3-carbohydrazide
- DTXSID001134894
- 1004192-92-0
- 1-[(3,5-dimethylpyrazol-1-yl)methyl]pyrazole-3-carbohydrazide
- 1-(3,5-Dimethyl-pyrazol-1-ylmethyl)-1H-pyrazole-3-carboxylic acid hydrazide
- 1-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1H-pyrazole-3-carbohydrazide
- 1-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]-1H-pyrazole-3-carboxylic acid hydrazide
- BBL038662
- EN300-229142
- 1-(3,5-dimethyl-pyrazol-1-ylmethyl)-1 h-pyrazole-3-carboxylic acid hydrazide
- AKOS000306564
- STK312384
- CS-0282798
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- MDL: MFCD04967765
- Inchi: 1S/C10H14N6O/c1-7-5-8(2)16(13-7)6-15-4-3-9(14-15)10(17)12-11/h3-5H,6,11H2,1-2H3,(H,12,17)
- InChI Key: PPTUQKNITQUTLZ-UHFFFAOYSA-N
- SMILES: O=C(C1C=CN(CN2C(C)=CC(C)=N2)N=1)NN
Computed Properties
- Exact Mass: 234.12290909Da
- Monoisotopic Mass: 234.12290909Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 17
- Rotatable Bond Count: 4
- Complexity: 286
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0
- Topological Polar Surface Area: 90.8Ų
1-(3,5-dimethyl-1H-pyrazol-1-yl)methyl-1H-pyrazole-3-carbohydrazide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 026628-1g |
1-(3,5-Dimethyl-pyrazol-1-ylmethyl)-1 H -pyrazole-3-carboxylic acid hydrazide |
1004192-92-0 | 1g |
£210.00 | 2022-02-28 | ||
| Fluorochem | 026628-5g |
1-(3,5-Dimethyl-pyrazol-1-ylmethyl)-1 H -pyrazole-3-carboxylic acid hydrazide |
1004192-92-0 | 5g |
£591.00 | 2022-02-28 | ||
| Chemenu | CM483234-1g |
1-((3,5-Dimethyl-1H-pyrazol-1-yl)methyl)-1H-pyrazole-3-carbohydrazide |
1004192-92-0 | 97% | 1g |
$577 | 2022-06-14 | |
| Enamine | EN300-229142-0.05g |
1-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1H-pyrazole-3-carbohydrazide |
1004192-92-0 | 95% | 0.05g |
$46.0 | 2024-06-20 | |
| Enamine | EN300-229142-0.1g |
1-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1H-pyrazole-3-carbohydrazide |
1004192-92-0 | 95% | 0.1g |
$73.0 | 2024-06-20 | |
| Enamine | EN300-229142-0.25g |
1-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1H-pyrazole-3-carbohydrazide |
1004192-92-0 | 95% | 0.25g |
$105.0 | 2024-06-20 | |
| Enamine | EN300-229142-0.5g |
1-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1H-pyrazole-3-carbohydrazide |
1004192-92-0 | 95% | 0.5g |
$197.0 | 2024-06-20 | |
| Enamine | EN300-229142-1.0g |
1-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1H-pyrazole-3-carbohydrazide |
1004192-92-0 | 95% | 1.0g |
$284.0 | 2024-06-20 | |
| Enamine | EN300-229142-2.5g |
1-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1H-pyrazole-3-carbohydrazide |
1004192-92-0 | 95% | 2.5g |
$558.0 | 2024-06-20 | |
| Enamine | EN300-229142-5.0g |
1-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1H-pyrazole-3-carbohydrazide |
1004192-92-0 | 95% | 5.0g |
$825.0 | 2024-06-20 |
1-(3,5-dimethyl-1H-pyrazol-1-yl)methyl-1H-pyrazole-3-carbohydrazide Suppliers
1-(3,5-dimethyl-1H-pyrazol-1-yl)methyl-1H-pyrazole-3-carbohydrazide Related Literature
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Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
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J. Matthew Kurley,Phillip W. Halstenberg,Abbey McAlister,Stephen Raiman,Richard T. Mayes RSC Adv., 2019,9, 25602-25608
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
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Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
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Max Attwood,Hiroki Akutsu,Lee Martin,Toby J. Blundell,Pierre Le Maguere,Scott S. Turner Dalton Trans., 2021,50, 11843-11851
Additional information on 1-(3,5-dimethyl-1H-pyrazol-1-yl)methyl-1H-pyrazole-3-carbohydrazide
Introduction to 1-(3,5-dimethyl-1H-pyrazol-1-yl)methyl-1H-pyrazole-3-carbohydrazide (CAS No. 1004192-92-0)
The compound 1-(3,5-dimethyl-1H-pyrazol-1-yl)methyl-1H-pyrazole-3-carbohydrazide, identified by its CAS number 1004192-92-0, represents a significant advancement in the field of pharmaceutical chemistry. This heterocyclic derivative has garnered considerable attention due to its unique structural features and promising biological activities. The presence of multiple nitrogen-containing rings, specifically pyrazole and hydrazide moieties, makes it a versatile scaffold for drug discovery and development.
Recent research in medicinal chemistry has highlighted the importance of pyrazole derivatives in the design of novel therapeutic agents. Pyrazoles are known for their broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The introduction of substituents such as 3,5-dimethyl groups enhances the lipophilicity and metabolic stability of these compounds, making them more suitable for clinical applications. The hydrazide functional group further expands its potential by enabling various chemical modifications and interactions with biological targets.
One of the most compelling aspects of 1-(3,5-dimethyl-1H-pyrazol-1-yl)methyl-1H-pyrazole-3-carbohydrazide is its potential as a lead compound in the development of targeted therapies. Studies have demonstrated that this compound exhibits inhibitory activity against several enzymes and receptors implicated in diseases such as cancer and neurodegenerative disorders. For instance, preliminary in vitro assays have shown that it can modulate the activity of kinases and other signaling proteins involved in cell proliferation and survival.
The structural motif of 1-(3,5-dimethyl-1H-pyrazol-1-yl)methyl-1H-pyrazole-3-carbohydrazide also allows for interactions with metal ions, which is a crucial feature for many therapeutic agents. Metalloproteinases play a significant role in various pathological processes, including tumor progression and inflammation. By binding to these metal ions, the compound may interfere with enzymatic activity and thereby exert its therapeutic effects. This dual mechanism of action—targeting both enzymes and metal ions—makes it a particularly intriguing candidate for further investigation.
In addition to its pharmacological potential, the compound's chemical properties make it an attractive candidate for synthetic applications. The presence of reactive sites such as the hydrazide group allows for facile conjugation with other molecules, enabling the creation of prodrugs or bioconjugates with enhanced bioavailability or targeted delivery systems. Such modifications are increasingly important in modern drug development, where precision and efficiency are paramount.
Recent advancements in computational chemistry have also facilitated the study of 1-(3,5-dimethyl-1H-pyrazol-1-yl)methyl-1H-pyrazole-3-carbohydrazide. Molecular modeling techniques have been used to predict its binding affinity to various biological targets and to rationalize its observed biological activities. These studies have provided valuable insights into the compound's mechanism of action and have guided the design of more potent derivatives.
The synthesis of 1-(3,5-dimethyl-1H-pyrazol-1-yl)methyl-1H-pyrazole-3-carbohydrazide presents an interesting challenge due to its complex structure. However, recent improvements in synthetic methodologies have made it more feasible to produce this compound on a larger scale. Techniques such as multi-step organic synthesis combined with high-performance chromatography have enabled researchers to obtain high-purity samples suitable for both preclinical studies and industrial applications.
Future research directions for 1-(3,5-dimethyl-1H-pyrazol-1-yl)methyl-1H-pyrazole-3-carbohydrazide include exploring its potential in vivo using animal models of disease. Such studies will provide critical data on its efficacy and safety profiles before human clinical trials can be initiated. Additionally, investigating its interactions with other therapeutic agents may uncover synergistic effects that could enhance treatment outcomes.
The broader implications of this compound extend beyond its immediate therapeutic applications. Its unique structural features may inspire new paradigms in drug design by demonstrating how combining multiple functional groups can yield compounds with enhanced biological activity. As research continues to uncover new insights into its mechanisms of action, it is likely that 1-(3,5-dimethyl-1H-pyrazol-1-ylmethyl)-1H-pyrazolecarbohydразид will play a significant role in shaping the future landscape of pharmaceutical innovation.
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